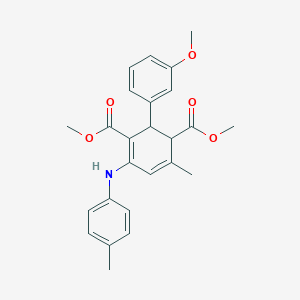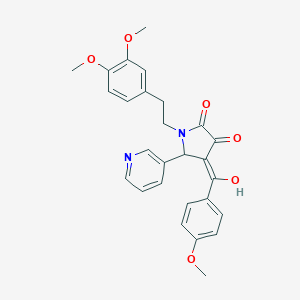
1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "DMHPF" and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of DMHPF is not fully understood. However, it has been proposed that DMHPF may act as an inhibitor of various enzymes and receptors involved in cancer cell growth, neuroprotection, and immune modulation. DMHPF may also modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
DMHPF has been found to have various biochemical and physiological effects. In cancer research, DMHPF has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor size. In neuroscience, DMHPF has been found to improve cognitive function, protect neurons from oxidative stress, and reduce neuroinflammation. In immunology, DMHPF has been shown to modulate the immune response, reduce inflammation, and enhance immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMHPF in lab experiments is its potential therapeutic applications in various fields of study. DMHPF has been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer treatment. However, one of the limitations of using DMHPF in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Direcciones Futuras
For research on DMHPF include further investigation into its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various fields of study. In cancer research, future studies could focus on the development of DMHPF-based therapies for various types of cancer. In neuroscience, future studies could focus on the neuroprotective effects of DMHPF and its potential use in the treatment of neurodegenerative diseases. In immunology, future studies could focus on the immune-modulating effects of DMHPF and its potential use in the treatment of autoimmune diseases.
Métodos De Síntesis
DMHPF can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid and an aldehyde. This reaction results in the formation of a pyrrole ring, which is a key component of DMHPF. The furan and phenyl groups are then added to the pyrrole ring using standard chemical reactions. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
DMHPF has been found to have potential therapeutic applications in various fields of study, including cancer research, neuroscience, and immunology. In cancer research, DMHPF has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, DMHPF has been found to have neuroprotective effects and improve cognitive function. In immunology, DMHPF has been shown to modulate the immune response and reduce inflammation.
Propiedades
Fórmula molecular |
C26H25NO7 |
|---|---|
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H25NO7/c1-31-18-9-7-17(8-10-18)23-22(24(28)20-5-4-14-34-20)25(29)26(30)27(23)13-12-16-6-11-19(32-2)21(15-16)33-3/h4-11,14-15,23,29H,12-13H2,1-3H3 |
Clave InChI |
PQVMPTQNFIMMNX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CC(=C(C=C3)OC)OC)O)C(=O)C4=CC=CO4 |
SMILES canónico |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CC(=C(C=C3)OC)OC)O)C(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282285.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282287.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282288.png)
![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282291.png)
![4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282294.png)





![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282304.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282305.png)

![Isopropyl 7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282307.png)